molecular formula C20H26FN3O B6707522 N-tert-butyl-N-[(3-fluorophenyl)methyl]-1-methyl-4,5,6,7-tetrahydroindazole-6-carboxamide

N-tert-butyl-N-[(3-fluorophenyl)methyl]-1-methyl-4,5,6,7-tetrahydroindazole-6-carboxamide

Cat. No.: B6707522
M. Wt: 343.4 g/mol
InChI Key: CSHOCFQCHRDEIB-UHFFFAOYSA-N
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Description

N-tert-butyl-N-[(3-fluorophenyl)methyl]-1-methyl-4,5,6,7-tetrahydroindazole-6-carboxamide is a synthetic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Properties

IUPAC Name

N-tert-butyl-N-[(3-fluorophenyl)methyl]-1-methyl-4,5,6,7-tetrahydroindazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN3O/c1-20(2,3)24(13-14-6-5-7-17(21)10-14)19(25)15-8-9-16-12-22-23(4)18(16)11-15/h5-7,10,12,15H,8-9,11,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHOCFQCHRDEIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CC1=CC(=CC=C1)F)C(=O)C2CCC3=C(C2)N(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-N-[(3-fluorophenyl)methyl]-1-methyl-4,5,6,7-tetrahydroindazole-6-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the indazole core: This can be achieved through cyclization reactions involving hydrazines and ketones or aldehydes.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides under basic conditions.

    Attachment of the fluorophenyl group: This can be done through nucleophilic substitution reactions using fluorobenzyl halides.

    Formation of the carboxamide group: This step typically involves the reaction of the indazole derivative with isocyanates or carbamoyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-N-[(3-fluorophenyl)methyl]-1-methyl-4,5,6,7-tetrahydroindazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are often employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-tert-butyl-N-[(3-fluorophenyl)methyl]-1-methyl-4,5,6,7-tetrahydroindazole-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Medicine: It is investigated for its potential therapeutic effects in various diseases.

    Industry: The compound can be used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-tert-butyl-N-[(3-fluorophenyl)methyl]-1-methyl-4,5,6,7-tetrahydroindazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: These compounds share the indazole core and exhibit similar biological activities.

    Fluorophenyl derivatives: Compounds containing the fluorophenyl group often have enhanced biological activity and stability.

    Carboxamide derivatives: These compounds are known for their diverse pharmacological properties.

Uniqueness

N-tert-butyl-N-[(3-fluorophenyl)methyl]-1-methyl-4,5,6,7-tetrahydroindazole-6-carboxamide is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity. The presence of the tert-butyl group, fluorophenyl group, and carboxamide moiety makes it a versatile compound for various scientific and industrial applications.

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